Pyrrolo[2,1-f][1,2,4]triazine-7-carboxylic acid
Description
Properties
IUPAC Name |
pyrrolo[2,1-f][1,2,4]triazine-7-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O2/c11-7(12)6-2-1-5-3-8-4-9-10(5)6/h1-4H,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUMNWRMUBOJYLH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C=NC=NN2C(=C1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80728715 | |
| Record name | Pyrrolo[2,1-f][1,2,4]triazine-7-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80728715 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1356016-45-9 | |
| Record name | Pyrrolo[2,1-f][1,2,4]triazine-7-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80728715 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
N-Amination and Cyclization Pathways
A foundational approach involves the functionalization of pyrrole precursors. Methyl pyrrole-2-carboxylate (11 ) serves as a key starting material, undergoing N-amination with chloramine (NH$$_2$$Cl) to introduce the critical N–N bond. Subsequent treatment with benzoyl isothiocyanate forms a thiourea intermediate, which undergoes hydrolytic cyclization in 2 M NaOH to yield pyrrolo[2,1-f]triazine (13 ). S-Methylation and bromination with N-bromosuccinimide (NBS) introduce substituents at the C-7 position, while oxidation with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) restores aromaticity. Hydrolysis of the methyl ester under basic conditions ultimately furnishes the carboxylic acid derivative (Figure 1).
Key Advantages :
- High regioselectivity (~5:1 for C-7 bromination).
- Scalable with yields exceeding 60% for intermediate steps.
Bromohydrazone-Mediated Annulation
Cyclocondensation with Formamidine Acetate
Bromohydrazone intermediates enable efficient annulation of the triazine ring. Treatment of 1-aminopyrrole (34 ) with formamidine acetate in the presence of triethylamine facilitates cyclocondensation, directly yielding pyrrolo[2,1-f]triazine (35 ). Subsequent oxidation and ester hydrolysis afford the carboxylic acid. This method avoids harsh chlorination agents, making it suitable for acid-sensitive substrates.
Reaction Conditions :
Rearrangement of Pyrrolooxadiazines
Intramolecular Cyclization Strategies
Pyrrolo[1,2-d]oxadiazines (64 ) undergo rearrangement to pyrrolotriazinones (65 ) under mild conditions. Treating 1-aminopyrrole carbamates with triphenylphosphine (PPh$$3$$) and bromine (Br$$2$$) induces regioselective cyclization, forming the triazine core. Acidic hydrolysis of the resulting triazinone then generates the carboxylic acid (Scheme 1).
Optimized Parameters :
- Halogen Source: Br$$2$$ enhances C-7 selectivity over Cl$$2$$.
- Temperature: 0°C to room temperature.
- Yield: 65–78%.
Multistep Synthesis via Trichloroacetyl Intermediates
Sequential Functionalization and Cyclization
β-Substituted acrylates (24 ) react with tosylmethyl isocyanide (TosMIC) to form pyrrole derivatives (25 ). Acylation with trichloroacetyl chloride introduces electron-withdrawing groups, facilitating N-amination with NH$$2$$Cl. Cyclization with formamide at 165°C forms the triazine ring, followed by chlorination with phosphorus oxychloride (POCl$$3$$) and hydrolysis to the carboxylic acid.
Critical Steps :
- Trichloroacetylation ensures high electrophilicity for subsequent amination.
- POCl$$_3$$ mediates efficient chlorination at the C-4 position.
Transition Metal-Mediated Approaches
Palladium-Catalyzed Cross-Coupling
7-Bromo-pyrrolo[2,1-f]triazine (16 ) undergoes Suzuki-Miyaura coupling with boronic acids to introduce aryl groups. Hydrolysis of the ester moiety under acidic conditions (e.g., HCl/EtOH) yields the carboxylic acid. This method enables diversification of the C-7 position while maintaining the triazine core.
Catalytic System :
Comparative Analysis of Synthetic Routes
| Method | Starting Material | Key Reagents | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| N-Amination | Methyl pyrrole-2-carboxylate | NH$$_2$$Cl, NaOH | 60–75 | High regioselectivity | Multi-step purification |
| Bromohydrazone Annulation | 1-Aminopyrrole | Formamidine acetate | 72–85 | Mild conditions | Limited substrate scope |
| Oxadiazine Rearrangement | Pyrrolooxadiazine | PPh$$3$$, Br$$2$$ | 65–78 | Short reaction time | Requires carbamate precursors |
| Trichloroacetyl Pathway | β-Substituted acrylate | TosMIC, POCl$$_3$$ | 55–68 | Versatile functionalization | High-temperature steps |
| Suzuki Coupling | 7-Bromo-triazine | Pd(PPh$$3$$)$$4$$ | 50–70 | C-7 diversification | Catalyst cost |
Chemical Reactions Analysis
Types of Reactions: Pyrrolo[2,1-f][1,2,4]triazine-7-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to introduce oxygen functionalities into the compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce specific functional groups.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrrolo[2,1-f][1,2,4]triazine derivatives .
Scientific Research Applications
Pyrrolo[2,1-f][1,2,4]triazine-7-carboxylic acid has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of pyrrolo[2,1-f][1,2,4]triazine-7-carboxylic acid involves its interaction with specific molecular targets, such as protein kinases. The compound binds to the ATP-binding pocket of kinases, inhibiting their activity and thereby disrupting signaling pathways involved in cell proliferation and survival . This mechanism is particularly relevant in the context of cancer therapy, where kinase inhibition can lead to the suppression of tumor growth .
Comparison with Similar Compounds
Table 1: Key Pyrrolo[2,1-f][1,2,4]triazine Derivatives and Their Properties
Physicochemical Properties
- Solubility and Stability : The carboxylic acid group at C-7 enhances aqueous solubility compared to ester derivatives (e.g., 14d–14g), which are more lipophilic .
- Melting Points : Ester derivatives (14d–14g) exhibit higher melting points (191–205°C) due to crystalline packing, whereas amide derivatives (e.g., 16f) have lower melting points (<200°C) .
Biological Activity
Pyrrolo[2,1-f][1,2,4]triazine-7-carboxylic acid is a heterocyclic compound that has attracted significant attention in medicinal chemistry due to its diverse biological activities, particularly as a kinase inhibitor. This article provides a comprehensive overview of its biological activity, including mechanisms of action, biochemical pathways affected, and relevant research findings.
Overview of this compound
This compound features a unique structure characterized by fused pyrrole and triazine rings. The distinct chemical properties of this scaffold make it an essential component in developing therapeutic agents targeting various diseases, particularly cancer.
Target Kinases
this compound primarily targets protein kinases involved in critical signaling pathways related to cell proliferation and survival. Notable targets include:
- EGFR (Epidermal Growth Factor Receptor)
- VEGFR (Vascular Endothelial Growth Factor Receptor)
- PDGFR (Platelet-Derived Growth Factor Receptor)
Mode of Action
The compound inhibits kinase activity by binding to the ATP-binding site of these enzymes, thereby blocking their phosphorylation activity. This inhibition leads to the suppression of downstream signaling pathways that promote tumor growth and survival .
Biochemical Pathways Affected
The inhibition of kinases by this compound impacts several biochemical pathways:
- Cell Proliferation : Reduced signaling through growth factor receptors leads to decreased cell division.
- Apoptosis Regulation : Alterations in signaling can enhance apoptotic pathways in cancer cells.
- Angiogenesis : Inhibition of VEGFR affects new blood vessel formation critical for tumor growth .
Pharmacokinetics and Stability
Research indicates that compounds with this scaffold exhibit low rates of glucuronidation, suggesting higher metabolic stability. This property is advantageous for therapeutic applications as it may prolong the compound's action in vivo .
In Vitro Studies
A series of studies have demonstrated the efficacy of pyrrolo[2,1-f][1,2,4]triazine derivatives against various cancer cell lines:
| Compound | Target | IC50 (µM) | Selectivity Index |
|---|---|---|---|
| Compound 1 | EGFR | 0.100 | 188 |
| Compound 2 | VEGFR-2 | 0.066 | High |
| Compound 3 | PDGFR | 0.023 | Moderate |
These results indicate that certain derivatives exhibit potent inhibitory effects against specific kinases while maintaining low cytotoxicity towards normal cells .
Antiviral Activity
Recent studies have also explored the antiviral potential of pyrrolo[2,1-f][1,2,4]triazine derivatives. For instance, one study reported that certain analogs showed effective inhibition against the neuraminidase enzyme involved in influenza virus replication . The selectivity index for these compounds was found to be significantly high, indicating their potential as antiviral agents.
Q & A
Q. What are the primary synthetic routes for pyrrolo[2,1-f][1,2,4]triazine-7-carboxylic acid derivatives?
Methodological Answer: The synthesis typically involves cyclization or rearrangement strategies. A two-step protocol starts with tetracyanoethylene oxide reacting with triazine to form triazinium dicyanomethylide, followed by [2+2] cycloaddition with phenyl vinyl sulfoxide to yield intermediates like 2-(methylsulfanyl)-pyrrolo[2,1-f][1,2,4]triazine-7-carbonitrile . Alternative routes include Cu(II)-catalyzed reactions (e.g., using CuCl₂·2H₂O/NaOAc/DMSO at 120°C) to form pyrrolotriazin-4(3H)-ones via condensation of chromene derivatives with pyrrole carboxamides .
Q. How are structural and purity characteristics of pyrrolo[2,1-f][1,2,4]triazine derivatives validated?
Methodological Answer: Modern physicochemical techniques are critical:
- NMR and HPLC for structural confirmation and purity assessment.
- X-ray crystallography to resolve complex bicyclic frameworks.
- SwissADME for computational analysis of drug-likeness, lipophilicity (LogP), and solubility .
Q. What biological targets are associated with pyrrolo[2,1-f][1,2,4]triazine derivatives?
Methodological Answer: Key targets include viral polymerases (e.g., remdesivir’s activity against SARS-CoV-2 RNA polymerase ), kinase enzymes (e.g., IRAK4, EGFR, VEGFR-2 ), and antitumor pathways (e.g., c-Met/VEGFR-2 dual inhibition ). In vitro cytotoxicity assays (e.g., MTT on human colon tumor cells) are standard for validating anticancer activity .
Q. What intermediates are critical for synthesizing pyrrolo[2,1-f][1,2,4]triazine-based drugs like remdesivir?
Methodological Answer: 7-Bromopyrrolo[2,1-f][1,2,4]triazin-4-amine is a key intermediate. It is synthesized via regioselective bromination of pyrrolotriazin-4-amine using N-bromosuccinimide (NBS) . Isotopically labeled analogs (e.g., deuterated versions) are also synthesized for metabolic studies .
Advanced Research Questions
Q. How can synthetic yields of pyrrolo[2,1-f][1,2,4]triazine derivatives be optimized for scalability?
Methodological Answer:
- Continuous-flow synthesis reduces reaction times and improves regioselectivity in multistep protocols (e.g., remdesivir intermediate synthesis ).
- Late-stage diversification using orthogonally reactive intermediates (e.g., bromoaldehyde derivatives) enables rapid SAR exploration .
- Catalyst screening (e.g., CuCl₂ vs. Pd-based systems) optimizes cyclization efficiency .
Q. How should researchers address contradictory bioactivity data in pyrrolo[2,1-f][1,2,4]triazine studies?
Methodological Answer:
- Assay standardization : Compare IC₅₀ values under identical conditions (e.g., kinase inhibition assays at ATP Km concentrations ).
- Structural analogs : Test derivatives with minor modifications (e.g., methyl vs. methoxy substitutions at C5/C6 positions) to isolate activity drivers .
- Off-target profiling : Use kinome-wide screens to rule out nonspecific kinase inhibition .
Q. What strategies enable structure-activity relationship (SAR) analysis in pyrrolo[2,1-f][1,2,4]triazine-based kinase inhibitors?
Methodological Answer:
- Crystallography-guided design : Resolve binding modes (e.g., H-bonding with Glu90 in AAK1 ).
- Substitution patterns : Introduce electron-withdrawing groups (e.g., Br at C7) to enhance binding to hydrophobic kinase pockets .
- Dual inhibition : Explore substituents that engage multiple targets (e.g., EGFR/HER2 dual inhibitors with methyl and alkoxy groups ).
Q. How are salt forms of this compound synthesized, and why are they significant?
Methodological Answer:
- Ion-exchange reactions : React the carboxylic acid with inorganic bases (e.g., NaOH) or organic amines (e.g., triethylamine) to improve solubility .
- Pharmacokinetic tuning : Sodium or potassium salts enhance bioavailability, while bulky counterions (e.g., choline) prolong half-life .
Q. What in vivo models are suitable for evaluating pyrrolo[2,1-f][1,2,4]triazine derivatives as antiviral agents?
Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
